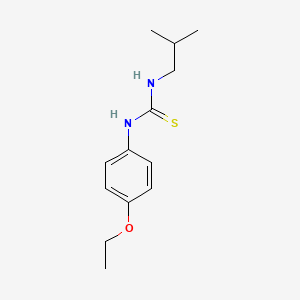![molecular formula C16H15N3O4S B5782002 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly known as EN9, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EN9 belongs to the class of nitroaromatic compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of EN9 is not fully understood. However, studies have shown that EN9 induces cell death by activating the caspase-dependent apoptotic pathway. EN9 has also been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. Additionally, EN9 has been shown to inhibit the activity of bacterial enzymes, leading to the disruption of bacterial growth.
Biochemical and Physiological Effects
EN9 has been shown to induce cell death in cancer cells by activating the caspase-dependent apoptotic pathway. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EN9 has exhibited antimicrobial activity by inhibiting the activity of bacterial enzymes, leading to the disruption of bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
EN9 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent anti-cancer, anti-inflammatory, and anti-microbial properties. However, EN9 has several limitations. It has low solubility in water, which can limit its use in aqueous environments. Additionally, the mechanism of action of EN9 is not fully understood, which can make it challenging to study its effects.
Orientations Futures
For the study of EN9 include investigating its potential as a therapeutic agent, studying its mechanism of action, and optimizing its synthesis method.
Méthodes De Synthèse
EN9 can be synthesized using various methods, including the reaction of 2-nitrobenzoyl chloride with 4-ethoxyaniline in the presence of carbon disulfide. Another method involves the reaction of 2-nitrobenzoic acid with thionyl chloride, followed by the reaction with 4-ethoxyaniline. The yield of EN9 using these methods ranges from 50-70%.
Applications De Recherche Scientifique
EN9 has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. EN9 has been tested against various cancer cell lines, including breast, lung, and colon cancer cells, and has been found to induce cell death and inhibit cell proliferation. Additionally, EN9 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EN9 has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-23-12-9-7-11(8-10-12)17-16(24)18-15(20)13-5-3-4-6-14(13)19(21)22/h3-10H,2H2,1H3,(H2,17,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTNWTZJJSUOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)carbamothioyl]-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
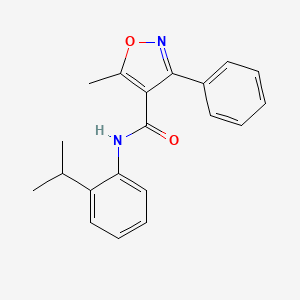
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
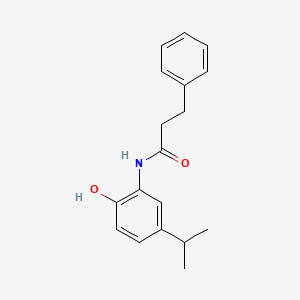
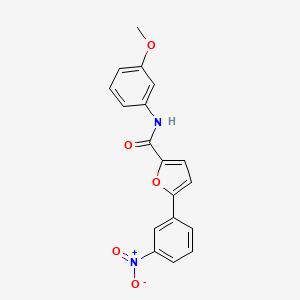
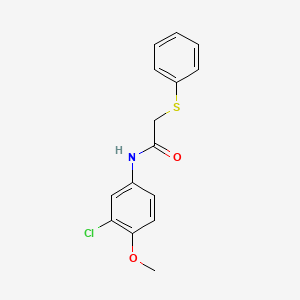
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)
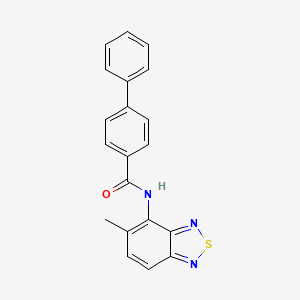
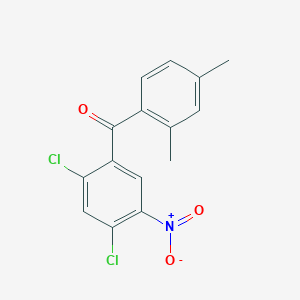
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
